molecular formula C25H28FN3O5 B2994517 Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate CAS No. 850905-86-1

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2994517
CAS No.: 850905-86-1
M. Wt: 469.513
InChI Key: IHLIKWPHGWUTRK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28FN3O5 and its molecular weight is 469.513. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O5/c1-2-33-25(32)28-14-12-27(13-15-28)23(30)17-34-22-5-3-4-21-20(22)10-11-29(24(21)31)16-18-6-8-19(26)9-7-18/h3-9H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLIKWPHGWUTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit various biological activities, particularly in the context of targeting specific enzymes and receptors involved in disease processes. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The presence of a fluorobenzyl group may enhance its lipophilicity and bioavailability.

1. Enzyme Inhibition

Recent studies have highlighted the potential of piperazine and tetrahydroisoquinoline derivatives as inhibitors of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways implicated in various hematological malignancies. For instance, derivatives similar to this compound have shown promising inhibition profiles against BTK in vitro.

Table 1: Inhibition Data of Related Compounds

Compound% Inhibition at 20 μMIC50 (μM)
6a14ND
6b853.17
6c83ND
Ibrutinib-0.0002

ND = Not Determined .

The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine moiety can significantly affect inhibitory potency. For example, adding specific substituents on the tetrahydroisoquinoline scaffold can enhance selectivity against BTK while minimizing off-target effects.

2. Antiproliferative Activity

In vivo studies using xenograft models have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects on hematological tumor cell lines. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

The proposed mechanism involves the covalent modification of critical cysteine residues in BTK, leading to irreversible inhibition. This characteristic is particularly advantageous for achieving prolonged therapeutic effects with potentially reduced dosing frequency.

Case Studies

A notable study explored the effects of a related compound in a Raji xenograft mouse model. The results indicated that treatment with the compound resulted in substantial tumor regression compared to controls (p < 0.05), highlighting its potential as an effective therapeutic agent against B-cell malignancies .

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